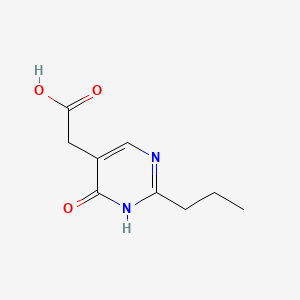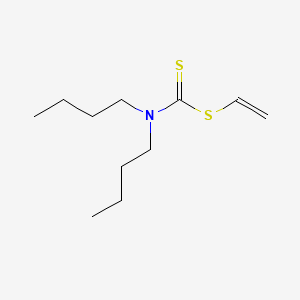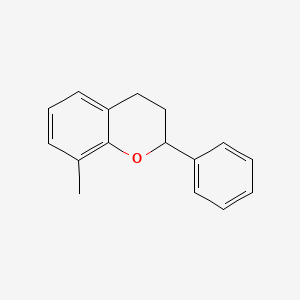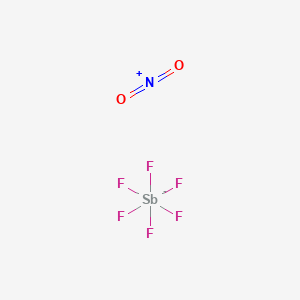
Nitronium hexafluoroantimonate
描述
Nitronium hexafluoroantimonate is a chemical compound with the formula NO₂SbF₆. It is a white crystalline solid that is insoluble in water. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
准备方法
Nitronium hexafluoroantimonate can be synthesized through several methods. One common synthetic route involves the reaction of nitronium tetrafluoroborate with antimony pentafluoride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial production methods often involve the direct fluorination of nitronium compounds with antimony pentafluoride. This process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
化学反应分析
Nitronium hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Substitution: It can participate in electrophilic substitution reactions, where the nitronium ion (NO₂⁺) acts as the electrophile.
Complex Formation: It can form complexes with other compounds, particularly those containing electron-rich species
Common reagents used in these reactions include organic solvents like dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and substrates used .
科学研究应用
Nitronium hexafluoroantimonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitration reactions where it introduces nitro groups into aromatic compounds.
Biology: It is used in certain biochemical assays to study oxidative stress and related cellular processes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly those that require strong oxidizing agents.
Industry: It is used in the production of specialty chemicals and materials, including high-energy materials and fluorinated compounds
作用机制
The mechanism of action of nitronium hexafluoroantimonate involves the release of the nitronium ion (NO₂⁺), which is a strong electrophile. This ion can react with electron-rich species, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .
相似化合物的比较
Nitronium hexafluoroantimonate can be compared with other similar compounds, such as:
Nitrosonium hexafluoroantimonate: Similar in structure but contains the nitrosonium ion (NO⁺) instead of the nitronium ion.
Nitronium tetrafluoroborate: Contains the tetrafluoroborate anion (BF₄⁻) instead of the hexafluoroantimonate anion.
Sodium hexafluoroantimonate: Contains the sodium cation (Na⁺) instead of the nitronium ion
This compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
属性
IUPAC Name |
nitronium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.NO2.Sb/c;;;;;;2-1-3;/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJLTRMKNMFSW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)=O.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NO2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672878 | |
| Record name | Dioxoammonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.756 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17856-92-7 | |
| Record name | Dioxoammonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitronium hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Nitronium hexafluoroantimonate interact with single-walled carbon nanotubes and what are the downstream effects?
A1: this compound (NHFA) acts as a strong p-type dopant for SWCNTs. [] This means it introduces holes into the SWCNTs, increasing their conductivity. This interaction is primarily driven by the positively charged nitronium ions (NO2+) within NHFA. These ions preferentially intercalate into the SWCNT bundles. [, ] This intercalation, along with the influence of counterions, leads to several effects:
- Selective Attack on Metallic SWCNTs: Nitronium ions exhibit a selective attack on metallic SWCNTs due to the higher electron density at their Fermi level, leading to stronger binding. This selectivity allows for the removal of metallic SWCNTs from a mixture, leaving behind enriched semiconducting SWCNTs. [, ]
- Changes in Optical and Electronic Properties: Doping with NHFA causes the disappearance of van Hove singularity-related transitions in UV-Vis-NIR absorption spectra and the emergence of a new peak near 1.33 eV. [] Additionally, the G-band in Raman spectra experiences an upshift, indicating phonon stiffening, a hallmark of p-type doping. [] These spectral changes reflect modifications in the electronic band structure of the SWCNTs.
- Enhanced Conductivity: The p-type doping by NHFA significantly reduces the sheet resistance of SWCNT films, demonstrating its potential in enhancing the electrical conductivity of these nanomaterials. []
Q2: What is the impact of this compound treatment on the structure of single-walled carbon nanotube bundles?
A2: NHFA treatment can lead to the formation of SWCNT superbundles. [] This occurs through sonication of SWCNTs in a solution containing NHFA, causing the bundles to enlarge significantly compared to their pristine state. [] This superbundle formation is attributed to the creation of SWCNT-intercalant charge complexes in the solution. The resulting superbundles exhibit almost double the specific surface area and a sevenfold increase in micropore surface area compared to untreated bundles. [] This increase in microporosity is a direct result of the enhanced interstitial spaces within the superbundles.
Q3: How does the diameter of single-walled carbon nanotubes influence their interaction with this compound?
A3: Diameter plays a crucial role in the interaction between SWCNTs and NHFA. Research shows that NHFA selectively dopes large-diameter metallic SWCNTs (> 1 nm) in aqueous solutions. [] This selectivity arises from the stronger binding energy of nitronium ions with the abundant electron density at the Fermi level of large-diameter metallic SWCNTs compared to their semiconducting counterparts. [] This diameter-dependent doping behavior allows for finer control over the electronic properties of SWCNTs.
Q4: Are there any methods to reverse the effects of this compound on single-walled carbon nanotubes?
A4: Yes, thermal annealing can reverse the doping effects of NHFA on SWCNTs. [] Upon heating the treated samples, the Raman spectra revert to a state resembling the pristine SWCNTs, indicating a removal of the p-type doping. [] This reversibility suggests that NHFA doping can be used for temporary modification of SWCNT properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


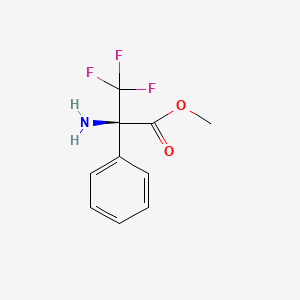
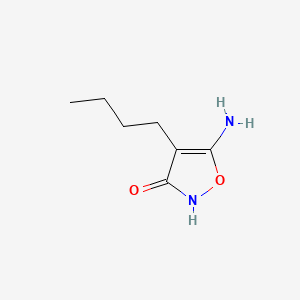
![[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B579130.png)
![dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]](/img/new.no-structure.jpg)
![1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579134.png)
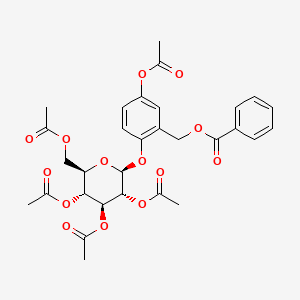
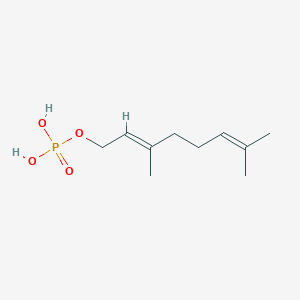
![3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579138.png)

